(2E,4E)-2-cyano-2,4-hexadienoic acid
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Overview
Description
(2E,4E)-2-cyano-2,4-hexadienoic acid is an organic compound characterized by its conjugated diene structure and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-cyano-2,4-hexadienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Knoevenagel condensation reaction between malononitrile and a suitable aldehyde, followed by subsequent dehydration and isomerization steps to achieve the desired (2E,4E) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-cyano-2,4-hexadienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E,4E)-2-cyano-2,4-hexadienoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2E,4E)-2-cyano-2,4-hexadienoic acid involves its interaction with molecular targets through its conjugated diene and cyano group. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-hexa-2,4-dienoic acid: A similar compound with a conjugated diene structure but lacking the cyano group.
(2E,4E)-deca-2,4-dienal: Another compound with a conjugated diene structure, used in flavor and fragrance industries.
Uniqueness
(2E,4E)-2-cyano-2,4-hexadienoic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. The cyano group allows for additional functionalization and interactions, making it a versatile compound in various fields.
Properties
IUPAC Name |
(2E,4E)-2-cyanohexa-2,4-dienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-3-4-6(5-8)7(9)10/h2-4H,1H3,(H,9,10)/b3-2+,6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSUIKDYWHQBEX-WJPDYIDTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C(\C#N)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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